molecular formula C11H16N2O B1271616 3-(Phenethylamino)propanamide CAS No. 4091-84-3

3-(Phenethylamino)propanamide

Cat. No.: B1271616
CAS No.: 4091-84-3
M. Wt: 192.26 g/mol
InChI Key: MGFDDFHJSUZRFK-UHFFFAOYSA-N
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Description

3-(Phenethylamino)propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, where the amine group is substituted with a phenethyl group

Biochemical Analysis

Biochemical Properties

3-(Phenethylamino)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are part of the amide metabolism pathway. For instance, it can interact with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of monoamine neurotransmitter systems by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This modulation can lead to changes in neurotransmitter levels, affecting cell signaling and gene expression. Furthermore, the compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can have significant implications for cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of enzymes involved in the metabolism of phenylpropanoids, leading to an accumulation of intermediate compounds . Additionally, the compound can activate certain signaling pathways by binding to specific receptors, resulting in downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has demonstrated that low to moderate doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at lower doses, this compound has been shown to enhance neurotransmitter activity and improve cognitive function in animal models. At higher doses, the compound can cause neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide range of organic compounds, such as lignins, flavanols, and anthocyanins . The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which play key roles in the conversion of phenylalanine and tyrosine into various phenylpropanoids. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may accumulate in the cytoplasm or nucleus, where it can influence gene expression and other cellular processes. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenethylamino)propanamide can be synthesized through a radical condensation reaction where benzylic alcohols and acetamides are coupled. This reaction typically uses potassium tert-butoxide as an additive and proceeds with water as the only byproduct. Another method involves the Mannich reaction, which uses paraformaldehyde, phenethylamine hydrochloride, and acetophenone as reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted phenethyl derivatives.

Scientific Research Applications

3-(Phenethylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential cytotoxic properties and its role in inhibiting certain biological pathways.

    Medicine: Investigated for its potential use as a prodrug or in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenethylamino)propanone: Similar structure but with a ketone group instead of an amide.

    3-(Phenethylamino)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Phenethylamine: Lacks the propanamide moiety but shares the phenethyl group.

Uniqueness

3-(Phenethylamino)propanamide is unique due to its specific combination of the phenethyl group and the propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-phenylethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFDDFHJSUZRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366295
Record name N~3~-(2-phenylethyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-84-3
Record name N~3~-(2-phenylethyl)-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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